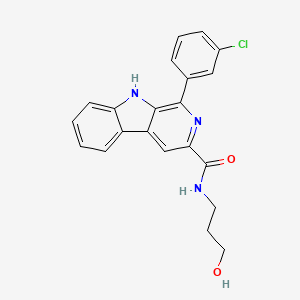
NPD2639
概要
説明
NPD2639 is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NPD2639 typically involves multi-step organic reactions. One common method involves the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure . This robust one-pot cascade method allows for the efficient synthesis of indole-3-carboxylic acids, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
NPD2639 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Based on the search results, NPD2639, a β-carboline compound, has applications as a biomediator to induce reveromycin (RM) production in Streptomyces sp. SN-593 .
Identification and Screening Process
- Researchers screened approximately 26,000 compounds from the RIKEN Natural Products Depository (NPDepo), using an antifungal assay with Pyricularia oryzae .
- Hits from the antifungal assay (136 compounds) were further examined using the src ts-NRK cell morphological assay .
- Liquid chromatography-mass spectrometry (LC-MS) was performed to quantify the production of RM-A (1 ) and its derivative RM-B (2 ) .
- This compound (3 ) was identified as a lead compound .
Structure-Activity Relationship
- Natural products such as harman, harmol, and harmine, which have a β-carboline core structure, did not induce the production of RMs, suggesting a functional role for the 3-chlorophenyl group attached to the 1 position and the amide group attached to the 3 position of the β-carboline core .
- Enhanced RM production was evaluated with P. oryzae and srcts-NRK cells assay .
Reveromycin Production
作用機序
The mechanism of action of NPD2639 involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can lead to various biological effects, including modulation of immune responses and metabolic processes.
類似化合物との比較
Similar Compounds
Indole-3-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Anthranilic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.
Uniqueness
NPD2639 is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxypropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
859130-76-0 |
|---|---|
分子式 |
C21H18ClN3O2 |
分子量 |
379.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(3-hydroxypropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c22-14-6-3-5-13(11-14)19-20-16(15-7-1-2-8-17(15)24-20)12-18(25-19)21(27)23-9-4-10-26/h1-3,5-8,11-12,24,26H,4,9-10H2,(H,23,27) |
InChIキー |
ZVDZGODRLWVWDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NPD2639; NPD-2639; NPD 2639 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















